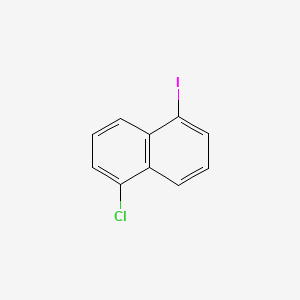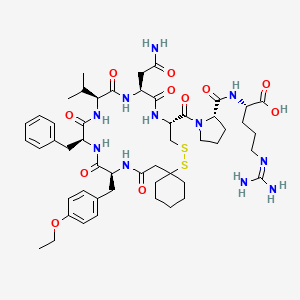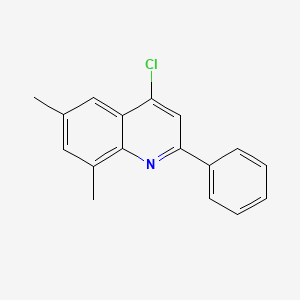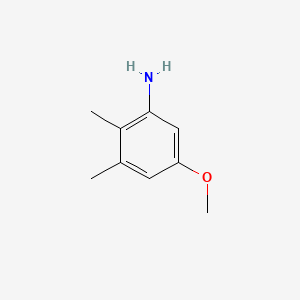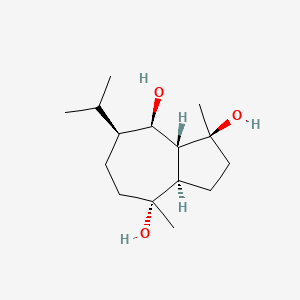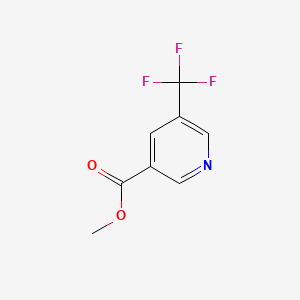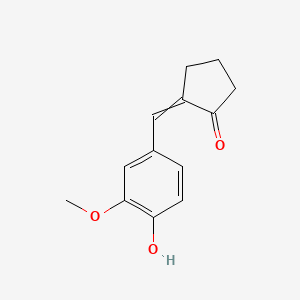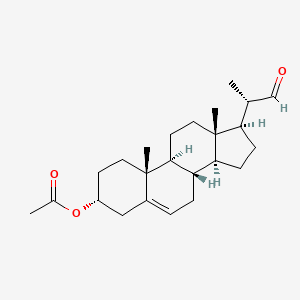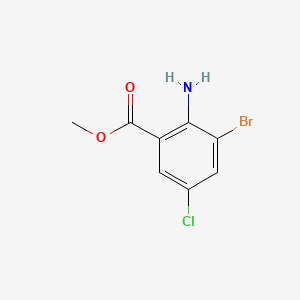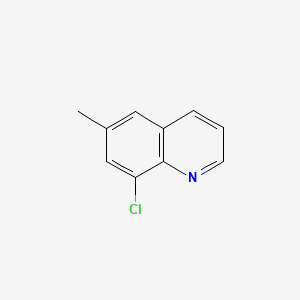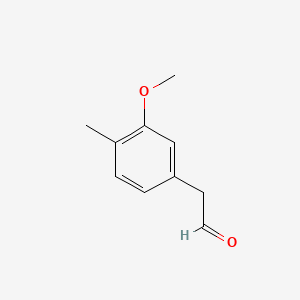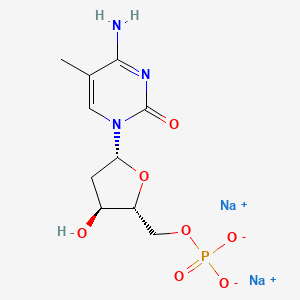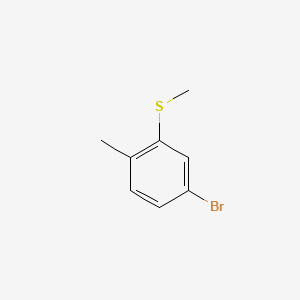
5-Bromo-2-methylthioanisole
Übersicht
Beschreibung
5-Bromo-2-methylthioanisole is a chemical compound with the molecular formula C8H9BrS . It has a molecular weight of 217.13 g/mol . The IUPAC name for this compound is 4-bromo-1-methyl-2-methylsulfanylbenzene .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylthioanisole includes a bromine atom (Br), a sulfur atom (S), and a methyl group (CH3) attached to a benzene ring . The InChI representation of the molecule isInChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 25.3 Ų . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the molecule are both 215.96083 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : 5-Bromo-2-methylthioanisole is used in the synthesis of new chemical compounds, such as pyridyl–pyrazole-3-one derivatives, which have shown potential in cytotoxicity studies against various tumor cell lines (Q. Huang et al., 2017).
Antitumor Activities : Studies on compounds containing elements like bromo and methylthio groups, similar to 5-Bromo-2-methylthioanisole, have demonstrated significant antitumor activities. For example, 2-aminothiazole derivatives were evaluated for their antitumor activities against human lung cancer and glioma cell lines (Hongshuang Li et al., 2016).
Pharmacokinetic Properties : Certain compounds structurally related to 5-Bromo-2-methylthioanisole have been studied for their pharmacokinetic properties and bioavailability, particularly in the context of veterinary medicine (M. V. Ohloblina et al., 2022).
Biological Studies : Research involving brominated compounds like 5-Bromo-2-methylthioanisole has explored their effects in biological contexts, such as the impact on neural stem cells (L. Schneider & F. d’Adda di Fagagna, 2012).
Chemical Education Applications : 5-Bromo-2-methylthioanisole derivatives have also been used in educational settings to teach students about synthesis and characterization of chemical compounds (A. Lu et al., 2021).
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYDFNXIOKYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674922 | |
| Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylthioanisole | |
CAS RN |
142994-01-2 | |
| Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

